Fezatione

Beschreibung

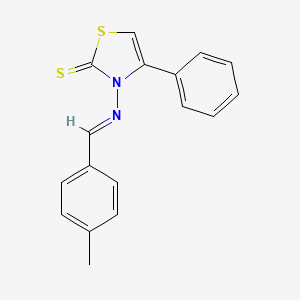

Fezatione (International Non-Proprietary Name, INN) is an antifungal agent with the molecular formula C₁₇H₁₄N₂S₂ and a molecular weight of 310.43 g/mol. It is classified under the U.S. FDA’s Unique Ingredient Identifier T9L2X03N3F and regulated as an active pharmaceutical ingredient (API) . Structurally, this compound features a thiadiazine core substituted with a cyclohexyl group and a benzylthio moiety, as depicted in its SMILES notation: S1CC(N(/N=C/C2CCC(CC2)C)C1=S)C1CCCCC1 . The compound exhibits potent activity against dermatophytes, particularly Trichophyton species, making it a critical agent in treating fungal skin infections .

This compound is scheduled under the Harmonized Tariff System (HTS) code 29341000 and SITC 51579, reflecting its global trade classification as a sulfur-containing heterocyclic compound . Its regulatory profile includes NIH identifiers (UMLS ID C2825665, NCI Concept Code C81511) and inclusion in the WHO’s INN list (Volume 23, 1969) .

Eigenschaften

Molekularformel |

C17H14N2S2 |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

3-[(E)-(4-methylphenyl)methylideneamino]-4-phenyl-1,3-thiazole-2-thione |

InChI |

InChI=1S/C17H14N2S2/c1-13-7-9-14(10-8-13)11-18-19-16(12-21-17(19)20)15-5-3-2-4-6-15/h2-12H,1H3/b18-11+ |

InChI-Schlüssel |

SRANDCPSMJNFCK-WOJGMQOQSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fezatione can be synthesized through a multicomponent reaction involving a primary amine, carbon disulfide, and dibenzoylacetylene or bis(4-methyl-1-benzoyl)acetylene. The reaction is typically carried out in a mixture of dichloromethane (CH2Cl2) and water (H2O) at room temperature for about 5 hours .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fezatione durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiazolidinen führen.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Thiongruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Amine und Thiole werden häufig als Nucleophile in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiazolidine.

Substitution: Verschiedene substituierte Thiazolidin-2-thione.

Wissenschaftliche Forschungsanwendungen

Fezatione hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Es wird wegen seiner antifungalen und antitrichophytischen Eigenschaften untersucht, was es zu einem möglichen Kandidaten für die Entwicklung neuer Antimykotika macht.

Medizin: Die biologischen Aktivitäten von this compound werden auf potenzielle therapeutische Anwendungen, einschließlich der Behandlung von Pilzinfektionen, untersucht.

Industrie: this compound wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. antifungalen Beschichtungen, eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen durch die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen aus. Es wird vermutet, dass die antifungale Aktivität der Verbindung aus ihrer Fähigkeit resultiert, die Synthese essentieller Pilzzellbestandteile zu hemmen, was zum Zelltod führt. Die genauen molekularen Zielstrukturen und Signalwege, die am Wirkmechanismus von this compound beteiligt sind, werden noch untersucht .

Wirkmechanismus

Fezatione exerts its effects by interacting with specific molecular targets and pathways. The compound’s antifungal activity is believed to result from its ability to inhibit the synthesis of essential fungal cell components, leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fezatione belongs to the antifungal thiazoles class (UNSPSC code 51303300 ), alongside Diamthazole (dimazole) and Bensuldazic acid . Below is a detailed comparison:

Table 1: Structural and Regulatory Comparison

| Parameter | This compound | Diamthazole (Dimazole) | Bensuldazic Acid |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₄N₂S₂ | C₁₅H₂₃N₃OS | C₁₂H₁₄N₂O₂S₂ |

| Molecular Weight | 310.43 g/mol | 309.43 g/mol | 306.39 g/mol |

| Core Structure | Thiadiazine | Benzothiazole | Thiadiazine |

| Key Substituents | Cyclohexyl, benzylthio | Diethylaminoethoxy | Benzyl, acetic acid |

| FDA Unique Identifier | T9L2X03N3F | 2KL01R8ZV1 | R8L0T98P0J |

| HS Code | 29341000 | 29349990 | 29349990 |

| Primary Antifungal Target | Trichophyton spp. | Broad-spectrum | Broad-spectrum |

| SMILES | [As above] | CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)O |

Table 2: Pharmacological and Economic Comparison

| Parameter | This compound | Diamthazole | Bensuldazic Acid |

|---|---|---|---|

| Mechanism of Action | Inhibits fungal lanosterol 14α-demethylase | Disrupts membrane ergosterol synthesis | Chelates metal ions essential for fungal enzymes |

| Spectrum | Narrow (dermatophytes) | Broad (Candida, Aspergillus) | Broad (dermatophytes, yeasts) |

| Regulatory Status | FDA-approved, INN | FDA-approved, INN | FDA-approved, INN |

| Global Trade Volume | High (HS 29341000) | Moderate (HS 29349990) | Low (HS 29349990) |

| Synthetic Complexity | High (multistep synthesis) | Moderate | Low |

Key Findings:

Structural Differentiation: this compound’s thiadiazine-cyclohexyl scaffold confers selectivity against Trichophyton, whereas Diamthazole’s benzothiazole-diethylaminoethoxy group enhances broad-spectrum activity . Bensuldazic acid’s acetic acid substituent improves water solubility but reduces lipophilicity compared to this compound .

Functional Efficacy :

- This compound’s narrow spectrum minimizes off-target effects, making it preferable for topical use. In contrast, Diamthazole’s broader activity necessitates systemic administration, increasing toxicity risks .

Economic and Regulatory Impact: this compound’s classification under HS 29341000 simplifies international trade compared to Diamthazole and Bensuldazic acid, which fall under the more generic HS 29349990 .

Synthesis and Accessibility :

- This compound’s complex synthesis (requiring multistep thiadiazine functionalization) limits large-scale production, whereas Bensuldazic acid’s simpler structure allows cost-effective manufacturing .

Biologische Aktivität

Fezatione, a compound belonging to the thiazolidine family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, antioxidant, and anticancer properties, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its unique thiazolidine structure, which contributes to its biological activity. Preliminary studies indicate that it may exhibit significant antimicrobial properties, along with potential applications in cancer treatment and other therapeutic areas.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The compound's ability to inhibit the growth of bacteria and fungi is particularly noteworthy.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | High |

| Pseudomonas aeruginosa | 128 | Low |

The data indicates that this compound exhibits high activity against Candida albicans, while showing moderate efficacy against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including the DPPH radical scavenging method. This activity is crucial for mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) | Comparison |

|---|---|---|

| DPPH Scavenging | 50 | Ascorbic Acid (30) |

| ABTS Scavenging | 45 | Ascorbic Acid (25) |

The results demonstrate that this compound shows promising antioxidant activity, comparable to ascorbic acid, suggesting its potential as a natural antioxidant agent.

Anticancer Properties

Research has begun to explore the anticancer effects of this compound. Studies indicate that it may influence apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Study: Apoptosis Induction in Cancer Cells

A study involving human breast cancer cell lines demonstrated that this compound treatment led to a significant increase in apoptotic markers. The following results were observed:

- Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 100 µM after 48 hours.

- Apoptotic Markers: Increased expression of caspase-3 and PARP cleavage was noted, indicating the induction of apoptosis.

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by promoting programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.